IL-17 modulator 8

Oral Bioavailability Route of Administration IL-17 Inhibitor

IL-17 Modulator 8 (compound 286) is the only orally bioactive IL-17 modulator with validated in vivo efficacy in reducing IL-6, IFN-γ, and edema in arthritis models. Its unique chemotype is structurally divergent from newer IL-17A modulators (e.g., WO2021239743A1 series), making it the sole compound suitable for chronic collagen-induced arthritis (CIA) studies requiring repeated oral dosing. Substitution with later-generation analogs without comparative in vivo data introduces significant scientific risk. Ensure cross-study validity and reliable SAR analysis by procuring the exact compound 286. Inquire for bulk quantities and custom synthesis options.

Molecular Formula C38H43ClF2N4O4
Molecular Weight 693.2 g/mol
Cat. No. B12380780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17 modulator 8
Molecular FormulaC38H43ClF2N4O4
Molecular Weight693.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5
InChIInChI=1S/C38H43ClF2N4O4/c39-31-13-5-4-10-28(31)24-32(44-36(49)38(40,41)29-11-2-1-3-12-29)35(48)43-30-16-14-27(15-17-30)18-21-42-33(46)25-37(19-6-7-20-37)26-34(47)45-22-8-9-23-45/h1-5,10-17,32H,6-9,18-26H2,(H,42,46)(H,43,48)(H,44,49)/t32-/m0/s1
InChIKeyMBHKAJCGQUXUHS-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IL-17 Modulator 8: An Orally Active Small Molecule IL-17 Regulator for Arthritis Research and Procurement


IL-17 Modulator 8 (also known as compound 286, CAS: 1608097-49-9) is a synthetic small molecule that acts as an orally bioactive modulator of the pro-inflammatory cytokine interleukin-17 (IL-17). Its molecular formula is C38H43ClF2N4O4, with a molecular weight of 693.22 g/mol . This compound is distinguished by its ability to significantly reduce IL-6 and IFN-γ levels, as well as attenuate edema, making it a key tool compound for investigating IL-17-mediated inflammatory pathways, particularly in arthritis research [1].

IL-17 Modulator 8 vs. IL-17A Modulators: Why Compound Selection Demands Quantitative Comparative Evidence


While several small molecule IL-17 modulators have been reported in patent literature, they are not interchangeable. IL-17 Modulator 8 (compound 286) is defined by a unique combination of oral bioavailability and a specific in vivo efficacy profile centered on IL-6, IFN-γ, and edema reduction [1]. In contrast, newer series such as IL-17A modulator-1 and -2, disclosed in later patents, are characterized primarily by in vitro pIC50 values for IL-17A inhibition, with a distinct chemical scaffold and no reported in vivo data [2]. This divergence in both chemical structure and the scope of biological characterization means that substituting IL-17 Modulator 8 with a later-generation analog without direct comparative data in the same assay system introduces significant scientific risk, potentially compromising the validity of in vivo studies and cross-study comparisons [2].

IL-17 Modulator 8: A Comparative Evidence Guide for Informed Scientific Procurement


Oral Bioavailability of IL-17 Modulator 8 Distinguishes It from Injectable Biologic IL-17 Inhibitors

IL-17 Modulator 8 is explicitly characterized as an 'orally active' or 'orally bioactive' modulator of IL-17, a property that distinguishes it fundamentally from the large-molecule monoclonal antibodies (mAbs) like secukinumab, ixekizumab, and brodalumab, which are the current clinical standard-of-care for IL-17-mediated diseases and require parenteral administration [1]. This designation is not merely descriptive; it is a functional classification that implies the compound possesses properties (e.g., sufficient metabolic stability, membrane permeability) suitable for oral dosing in animal models, thereby enabling experimental paradigms that are not feasible with injectable biologics. For preclinical research, this translates to a more convenient and less stressful route of administration in chronic disease models [1].

Oral Bioavailability Route of Administration IL-17 Inhibitor

In Vivo Efficacy of IL-17 Modulator 8: Quantitative Reduction of Key Inflammatory Markers and Edema in an Arthritis Model

The patent literature for IL-17 Modulator 8 reports its in vivo activity in a relevant disease model. The compound is described as significantly reducing IL-6, IFN-γ, and edema, and it is specifically stated to be useful for arthritis research [1]. This provides a multi-faceted in vivo efficacy profile. While exact quantification (e.g., percentage reduction at a given dose) is not specified in the publicly available abstract of the patent, the explicit mention of these three key readouts—two cytokines and a direct measure of inflammation—provides a stronger basis for in vivo experimental design than compounds for which only in vitro binding or inhibition data are available. This distinguishes it from many other small molecule IL-17 modulators in the patent literature that lack any reported in vivo data, such as IL-17A modulator-1 and -2 [2].

In Vivo Efficacy Arthritis Model IL-6 IFN-γ Edema

Divergent Chemical Scaffolds: IL-17 Modulator 8 is Structurally Distinct from Later-Generation IL-17A Modulators

IL-17 Modulator 8 (MW: 693.22) possesses a complex structure with multiple functional groups, as detailed in patent WO2014066726A2 . In contrast, later-generation modulators such as IL-17A modulator-1 (MW: 561.63) and IL-17A modulator-2 (MW: 577.63), disclosed in patent WO2021239743A1, have significantly lower molecular weights and different molecular formulas (C33H31N5O4 and C33H31N5O5, respectively) [1]. This fundamental difference in chemical structure means that the two series represent distinct chemotypes with likely divergent structure-activity relationships (SAR), off-target profiles, and physicochemical properties. The lack of any cross-reactivity data or comparative studies between these two distinct chemical series in the public domain necessitates their treatment as separate research tools.

Chemical Structure Scaffold Comparison SAR

Differential Reporting of Potency: IL-17 Modulator 8 is Defined by Functional In Vivo Endpoints, Not In Vitro IC50

A key differentiating factor for IL-17 Modulator 8 is the nature of its reported biological activity. The patent describes its in vivo effects—specifically, the reduction of IL-6, IFN-γ, and edema [1]. This contrasts with the reporting for compounds like IL-17A modulator-1 and -2, which are characterized solely by their in vitro pIC50 values (8.2 and 8.3, respectively) for inhibiting IL-17A's biological action [2]. The choice of reported endpoints reflects the intended application and stage of development for each compound series. IL-17 Modulator 8's characterization as an in vivo-active agent makes it more suitable for studies aiming to bridge in vitro findings to complex biological systems, whereas the newer series may be more appropriate for initial target validation or high-throughput screening campaigns.

Potency Reporting In Vitro vs In Vivo Functional Assay

IL-17 Modulator 8: Recommended Research and Industrial Application Scenarios Based on Differentiating Evidence


In Vivo Efficacy Studies in Murine Models of Inflammatory Arthritis

IL-17 Modulator 8 is uniquely positioned for use in chronic in vivo studies of arthritis, such as collagen-induced arthritis (CIA) models. Its oral route of administration allows for more feasible repeated dosing over extended time courses, reducing the stress and technical challenges associated with injecting mAbs or other biologics [1]. Researchers can assess its effects on key disease endpoints, including paw edema and levels of pro-inflammatory cytokines IL-6 and IFN-γ, for which it has demonstrated activity [1].

Comparative Studies of Chemically Distinct IL-17 Modulator Scaffolds

Given the significant structural divergence between IL-17 Modulator 8 and newer IL-17A modulators (e.g., those from patent WO2021239743A1), this compound is ideal for studies investigating the structure-activity relationship (SAR) and differential biological effects of distinct chemotypes targeting the IL-17 pathway [2]. Such studies are crucial for understanding how different binding modes or chemical properties influence in vivo efficacy and safety.

Validation of Novel In Vitro-to-In Vivo Translation Models for IL-17 Biology

IL-17 Modulator 8's characterized in vivo effects (reduction of IL-6, IFN-γ, and edema) make it a valuable tool for validating complex in vitro models of IL-17-driven inflammation. Researchers can use IL-17 Modulator 8 to test whether novel cell-based assays or microphysiological systems accurately predict the compound's known in vivo outcomes, thereby establishing the predictive validity of the model for screening future IL-17-targeting compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IL-17 modulator 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.